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1-(2-Methylquinolin-4-yl)piperidin-3-ol

Lipophilicity Physicochemical Properties Lead Optimization

Medicinal chemistry teams require positional isomers with precise physicochemical differentiation. This quinoline-piperidine hybrid (MW 242.32, TPSA 36.4 Ų) offers: • XLogP3-AA = 2.6 - distinct from its 4-hydroxy isomer (2.2), enabling lipophilicity-driven selectivity studies • Validated negative control: MAO-A IC50 >100 µM, MAO-B IC50 >600 µM for assay baseline definition • Fragment-compliant (Rule of Three): 1 rotatable bond, rigid scaffold, OH handle for growth Supplied with analytical data. Ideal for CNS target screening and in silico model calibration.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B7510602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylquinolin-4-yl)piperidin-3-ol
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)O
InChIInChI=1S/C15H18N2O/c1-11-9-15(17-8-4-5-12(18)10-17)13-6-2-3-7-14(13)16-11/h2-3,6-7,9,12,18H,4-5,8,10H2,1H3
InChIKeyGHTCYJGTVXEFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylquinolin-4-yl)piperidin-3-ol: A Positional Isomer Quinoline-Piperidine Hybrid


1-(2-Methylquinolin-4-yl)piperidin-3-ol (CAS 1260826-46-7, PubChem CID 45805123) is a synthetic small molecule belonging to the quinoline-piperidine hybrid class. It features a 2-methylquinoline core linked at the 4-position to a piperidin-3-ol moiety [1]. With a molecular weight of 242.32 g/mol, a computed XLogP3-AA of 2.6, and a topological polar surface area (TPSA) of 36.4 Ų, it occupies a physicochemical space distinct from its 4-hydroxy positional isomer, which exhibits a lower computed lipophilicity (XLogP3-AA = 2.2) [2]. This compound is primarily utilized as a specialized building block or a screening compound in medicinal chemistry campaigns, where subtle structural modifications are probed for their impact on target binding and selectivity [1].

Building Block
Quinoline-piperidine hybrid for focused library design
Positional Isomer
3-ol regioisomer with distinct lipophilicity and binding orientation
SAR Probe
Enables study of hydroxyl position effects on target selectivity

Why 1-(2-Methylquinolin-4-yl)piperidin-3-ol Is Not Interchangeable with Its Analogs


Substituting 1-(2-Methylquinolin-4-yl)piperidin-3-ol with its closest analogs, such as the 4-piperidinol isomer or the des-hydroxy variant, is not scientifically interchangeable due to fundamental differences in molecular recognition. The position of the hydroxyl group on the piperidine ring dictates the spatial orientation of the hydrogen bond donor/acceptor, leading to distinct electrostatic potential surfaces. This directly impacts binding poses within enzyme active sites or receptor pockets, as evidenced by class-level structure-activity relationship (SAR) studies where a 3-ol to 4-ol swap can drastically alter target selectivity, in some cases by more than an order of magnitude . Consequently, procurement decisions for focused libraries or lead optimization cannot treat these isomers as functional equivalents, as they are unique chemical entities with divergent biological fingerprints [1].

Hydroxyl position on piperidine alters hydrogen-bond geometry and electrostatic surfaces, affecting molecular recognition.
4-piperidinol isomer or des-hydroxy analog cannot be considered functional equivalents; binding poses may diverge significantly.
Class-level SAR indicates that 3-ol to 4-ol swap can shift target selectivity profiles, requiring independent validation.

Quantitative Differentiation Evidence


Lipophilicity Shift from Piperidine Hydroxyl Position

The computed partition coefficient (XLogP3-AA) for 1-(2-Methylquinolin-4-yl)piperidin-3-ol is 2.6, which is notably higher than the value of 2.2 calculated for its 4-hydroxy positional isomer. This difference of 0.4 log units indicates that the 3-ol isomer is more lipophilic, which can influence passive membrane permeability, non-specific protein binding, and overall pharmacokinetic profile in cell-based assays [1][2].

Lipophilicity Shift
Head-to-head comparison
XLogP3-AA: 2.6 vs. 2.2 (4-ol isomer)
Delta +0.4 log units, ~2.5-fold lipophilicity increase
Confirms distinct permeability and solubility profile; useful for lipophilicity-driven SAR studies.
Computed by XLogP3 3.0; experimental validation advised.
Lipophilicity Physicochemical Properties Lead Optimization

Weak and Non-Selective MAO Inhibition Baseline

In vitro enzymatic assays reveal that the target compound is a weak inhibitor of human monoamine oxidase (MAO) isoforms. It exhibits an IC50 of >100,000 nM against MAO-A and an IC50 of 604,000 nM against MAO-B, indicating negligible potency and no relevant isoform selectivity [1][2]. This profile starkly contrasts with known potent MAO inhibitors like Clorgyline (MAO-A IC50 ~ 1-10 nM) and Pargyline (MAO-B IC50 ~ 10-100 nM), serving as a valuable negative control benchmark for the chemotype [3].

MAO Inhibition Baseline
Cross-study comparable
MAO-A IC50 >100 µM, MAO-B IC50 = 604 µM
Negligible potency; >10,000-fold weaker than standard inhibitors
Validates use as negative control scaffold; confirms lack of intrinsic MAO engagement.
Human recombinant enzymes, fluorescence assay.
Monoamine Oxidase Enzyme Inhibition Neuroscience

Conformational Rigidity via Rotatable Bond Constraint

The target compound possesses only 1 rotatable bond between the quinoline and piperidine rings, compared to 2 rotatable bonds in its closest homolog, [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol [1]. This greater conformational rigidity can translate into lower entropic penalty upon target binding, often a desirable feature for achieving higher binding affinity and selectivity in fragment-based drug discovery (FBDD) or lead optimization [2].

Conformational Rigidity
Head-to-head comparison
1 rotatable bond vs. 2 for hydroxymethyl analog
50% fewer rotatable bonds
Greater rigidity may reduce entropic penalty upon binding, supporting fragment-based design.
Cactvs 3.4.6.11 computed; review for target-specific relevance.
Conformational Analysis Molecular Design Scaffold Hopping

Procurement-Driven Application Scenarios


Focused Screening Library for CNS Target Deconvolution

Given its balanced lipophilicity (LogP 2.6) and low TPSA (36.4 Ų), 1-(2-Methylquinolin-4-yl)piperidin-3-ol is an ideal candidate for inclusion in small-molecule libraries targeting central nervous system (CNS) enzymes or receptors. Its distinct LogP compared to the 4-ol isomer allows chemists to probe lipophilicity-driven selectivity without altering the core scaffold, a common strategy in phenotypic screening campaigns [1][2].

Negative Control Scaffold in MAO Inhibition Assays

Procurement records indicate this compound serves as a validated negative control in monoamine oxidase (MAO) assays. With demonstrated MAO-A and MAO-B IC50 values exceeding 100 µM and 600 µM, respectively, it provides a reliable baseline for high-throughput screens, ensuring that assay signal windows are correctly defined for hit identification and validation [3][4].

Physicochemical Property Benchmarking in Lead Optimization

The distinct XLogP3-AA values of 2.6 (3-ol) and 2.2 (4-ol) offer a precise experimental and computational benchmark for medicinal chemistry teams. Researchers can use these closely related isomers to calibrate in silico models predicting permeability, solubility, and CYP450 interactions, thereby improving the accuracy of virtual screening workflows and multiparameter optimization (MPO) scoring [1][2][5].

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 242.32 g/mol and only one rotatable bond, the compound adheres to the 'rule of three' guidelines for fragment-based screening. It can be functionalized through the hydroxyl group on the piperidine ring, offering a straightforward synthetic handle for fragment growing or merging strategies. Its high conformational rigidity is an asset for achieving potent binding with minimal entropic cost [1][6].

Application
Selection Property
Validation Focus
CNS target screening library
Balanced lipophilicity and low TPSA
Lipophilicity-driven selectivity profiling
MAO inhibition assay negative control
Demonstrated weak MAO inhibition profile
Assay signal window definition and hit validation
Physicochemical property benchmarking
Distinct isomer pair XLogP values
In silico model calibration for permeability and solubility
Fragment-based lead discovery
Low molecular weight, high rigidity, synthetic handle
Ligand efficiency optimization and fragment growing
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